molecular formula C9H11F4NO2 B12876712 5(2H)-Oxazolone, 4-(1-methylpropyl)-2-(1,1,2,2-tetrafluoroethyl)- CAS No. 51314-52-4

5(2H)-Oxazolone, 4-(1-methylpropyl)-2-(1,1,2,2-tetrafluoroethyl)-

Cat. No.: B12876712
CAS No.: 51314-52-4
M. Wt: 241.18 g/mol
InChI Key: FWIZMVLAGVJNGT-UHFFFAOYSA-N
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Description

4-(sec-Butyl)-2-(1,1,2,2-tetrafluoroethyl)oxazol-5(2H)-one is an organic compound belonging to the oxazolone family Oxazolones are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(sec-Butyl)-2-(1,1,2,2-tetrafluoroethyl)oxazol-5(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could be the reaction of a sec-butyl-substituted amine with a tetrafluoroethyl-substituted carboxylic acid derivative, followed by cyclization to form the oxazolone ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimized reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(sec-Butyl)-2-(1,1,2,2-tetrafluoroethyl)oxazol-5(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding oxazolone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazolone derivatives.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 4-(sec-Butyl)-2-(1,1,2,2-tetrafluoroethyl)oxazol-5(2H)-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, oxazolones are often studied for their potential biological activities. This compound may exhibit interesting interactions with biological molecules, making it a candidate for further investigation in drug discovery and development.

Medicine

In medicine, oxazolone derivatives have been explored for their potential therapeutic properties. This compound could be investigated for its potential as a pharmaceutical agent, particularly in areas such as anti-inflammatory or antimicrobial research.

Industry

In industry, 4-(sec-Butyl)-2-(1,1,2,2-tetrafluoroethyl)oxazol-5(2H)-one may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(sec-Butyl)-2-(1,1,2,2-tetrafluoroethyl)oxazol-5(2H)-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(sec-Butyl)-2-(1,1,2,2-tetrafluoroethyl)oxazol-5(2H)-one include other oxazolone derivatives with different substituents. Examples include:

  • 4-(sec-Butyl)-2-(1,1,2,2-tetrafluoroethyl)oxazol-5(2H)-one
  • 4-(tert-Butyl)-2-(1,1,2,2-tetrafluoroethyl)oxazol-5(2H)-one
  • 4-(sec-Butyl)-2-(1,1,2,2-tetrafluoroethyl)oxazol-5(2H)-one

Uniqueness

The uniqueness of 4-(sec-Butyl)-2-(1,1,2,2-tetrafluoroethyl)oxazol-5(2H)-one lies in its specific substituents, which can influence its chemical reactivity, physical properties, and potential applications. The presence of the tetrafluoroethyl group, in particular, may impart unique characteristics compared to other oxazolone derivatives.

Properties

CAS No.

51314-52-4

Molecular Formula

C9H11F4NO2

Molecular Weight

241.18 g/mol

IUPAC Name

4-butan-2-yl-2-(1,1,2,2-tetrafluoroethyl)-2H-1,3-oxazol-5-one

InChI

InChI=1S/C9H11F4NO2/c1-3-4(2)5-6(15)16-8(14-5)9(12,13)7(10)11/h4,7-8H,3H2,1-2H3

InChI Key

FWIZMVLAGVJNGT-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C1=NC(OC1=O)C(C(F)F)(F)F

Origin of Product

United States

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